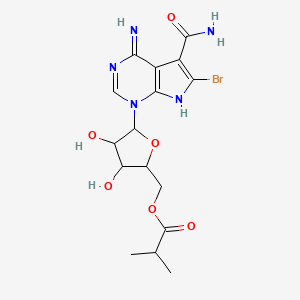

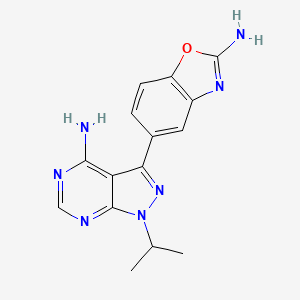

サパニセルチブ

説明

サパニセルチブは、MLN0128、INK128、およびTAK-228としても知られており、ラパマイシンの哺乳類標的(mTOR)の経口投与可能な実験的低分子阻害剤です。mTOR複合体1(mTORC1)とmTOR複合体2(mTORC2)の両方を標的とします。 この化合物は現在、乳がん、子宮内膜がん、膠芽腫、腎細胞がん、および甲状腺がんを含むさまざまな癌の治療の可能性について調査されています .

科学的研究の応用

Sapanisertib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the mTOR signaling pathway and its role in cellular processes.

Biology: Investigated for its effects on cell growth, proliferation, and survival in various cell lines.

Industry: Potential applications in the development of new therapeutic agents targeting the mTOR pathway.

作用機序

サパニセルチブは、mTORC1とmTORC2の活性を阻害することで効果を発揮します。mTOR経路は、細胞の増殖、増殖、および生存の重要な調節因子です。mTORC1とmTORC2を阻害することにより、サパニセルチブは癌細胞の増殖と生存を促進するシグナル伝達経路を混乱させます。 この阻害は、癌細胞におけるタンパク質合成の減少、細胞周期停止、およびアポトーシス(プログラムされた細胞死)につながります .

類似化合物の比較

サパニセルチブは、mTORC1とmTORC2の両方を二重に阻害するという点でユニークであり、これは複合体のいずれか一方のみを標的とする他のmTOR阻害剤とは異なります。類似の化合物には次のものがあります。

エベロリムス: さまざまな癌の治療に使用されるmTORC1阻害剤。

テムシロリムス: 癌療法に適用される別のmTORC1阻害剤。

AZD8055: サパニセルチブと類似のデュアルmTORC1/2阻害剤ですが、薬物動態特性が異なります。

サパニセルチブはmTORC1とmTORC2の両方を阻害できるため、単一複合体阻害剤に関連する耐性機構を克服できる可能性があり、癌療法の有望な候補となっています .

生化学分析

Biochemical Properties

Sapanisertib plays a crucial role in biochemical reactions by inhibiting the activity of mTORC1 and mTORC2. These complexes are central regulators of cell growth, proliferation, and survival. Sapanisertib interacts with several enzymes and proteins, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and mTOR itself . By inhibiting mTORC1 and mTORC2, Sapanisertib disrupts the signaling pathways that promote cancer cell growth and survival. This inhibition leads to a decrease in protein synthesis, cell proliferation, and angiogenesis, ultimately resulting in the suppression of tumor growth .

Cellular Effects

Sapanisertib exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the mTOR signaling pathway, which is involved in regulating cell growth, metabolism, and survival . Sapanisertib decreases the activation of AKT, a key protein in the mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, Sapanisertib affects gene expression by inhibiting the translation of mRNAs involved in cell cycle progression and survival . This compound also impacts cellular metabolism by reducing the uptake of glucose and amino acids, further inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of Sapanisertib involves its binding to the ATP-binding site of mTORC1 and mTORC2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell growth . By blocking these pathways, Sapanisertib effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, Sapanisertib has been shown to inhibit the activity of other kinases, such as phosphatidylinositol 4-kinase type III beta and cyclic guanosine monophosphate-dependent protein kinase, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sapanisertib have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting mTORC1 and mTORC2 over extended periods . Long-term exposure to Sapanisertib can lead to the development of resistance in cancer cells, necessitating combination therapies to maintain its efficacy . Studies have also shown that Sapanisertib can degrade over time, which may impact its long-term effectiveness in laboratory settings . Despite these challenges, Sapanisertib has shown promising results in preclinical and clinical studies, with sustained inhibition of tumor growth observed in various cancer models .

Dosage Effects in Animal Models

The effects of Sapanisertib vary with different dosages in animal models. In studies involving mice and dogs, Sapanisertib has been shown to effectively inhibit tumor growth at various dosages . Higher doses of Sapanisertib can lead to toxic effects, such as hyperglycemia, maculo-papular rash, and gastrointestinal inflammation . In a mouse model of Plasmodium falciparum infection, oral administration of Sapanisertib effectively cleared blood stage parasites, demonstrating its potential as an antimalarial agent . These findings highlight the importance of optimizing the dosage of Sapanisertib to balance its therapeutic effects with potential toxicities.

Metabolic Pathways

Sapanisertib is involved in several metabolic pathways, primarily through its inhibition of the mTOR signaling pathway . By inhibiting mTORC1 and mTORC2, Sapanisertib disrupts the regulation of protein synthesis, glucose metabolism, and lipid metabolism . This compound also affects the activity of enzymes and cofactors involved in these pathways, such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 4-kinase type III beta . The inhibition of these pathways leads to reduced metabolic flux and altered metabolite levels, further contributing to the anticancer effects of Sapanisertib .

Transport and Distribution

Sapanisertib is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Sapanisertib accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on mTORC1 and mTORC2 . The distribution of Sapanisertib within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors play a crucial role in determining the efficacy and toxicity of Sapanisertib in different tissues and organs.

Subcellular Localization

The subcellular localization of Sapanisertib is critical for its activity and function. Sapanisertib is primarily localized in the cytoplasm and nucleus, where it interacts with mTORC1 and mTORC2 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, Sapanisertib has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it can inhibit the mTOR pathway and induce apoptosis . These findings highlight the importance of subcellular localization in determining the therapeutic effects of Sapanisertib.

準備方法

合成経路と反応条件

サパニセルチブの合成は、ベンゾオキサゾール環がピラゾロピリミジン部分に融合したコア構造の調製から始まる複数の段階を伴います。主要な段階には次のものがあります。

- 環化反応によるベンゾオキサゾール環の形成。

- 縮合反応によるピラゾロピリミジン部分の導入。

- mTORに対する阻害活性を高めるために、特定の置換基でコア構造を官能基化する。

工業的製造方法

サパニセルチブの工業的製造は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには次のものが含まれます。

- 製品出力を最大化するための高収率反応の使用。

- 最終製品の純度を確保するための結晶化やクロマトグラフィーなどの精製技術の実施。

- 品質と一貫性を維持するための医薬品製造管理(GMP)の遵守。

化学反応の分析

反応の種類

サパニセルチブは、次を含むさまざまな化学反応を起こします。

酸化: サパニセルチブは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

置換: 置換反応は、コア構造に置換基を導入または置換するために使用されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン、アルキル化剤、求核剤などの試薬が、制御された条件下で使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたサパニセルチブのさまざまな誘導体が含まれ、それらはさらに生物活性と潜在的な治療的用途について分析できます。

科学研究への応用

サパニセルチブは、次のものを含む幅広い科学研究用途を持っています。

化学: mTORシグナル伝達経路とその細胞プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: さまざまな細胞株における細胞の増殖、増殖、および生存に対する影響について調査されています。

医学: 乳がん、子宮内膜がん、膠芽腫、腎細胞がん、および甲状腺がんを含む複数の癌の治療のために臨床試験が行われています.

産業: mTOR経路を標的とする新しい治療薬の開発における潜在的な用途。

類似化合物との比較

Sapanisertib is unique in its dual inhibition of mTORC1 and mTORC2, which distinguishes it from other mTOR inhibitors that target only one of the complexes. Similar compounds include:

Everolimus: An mTORC1 inhibitor used in the treatment of various cancers.

Temsirolimus: Another mTORC1 inhibitor with applications in cancer therapy.

AZD8055: A dual mTORC1/2 inhibitor similar to Sapanisertib but with different pharmacokinetic properties.

Sapanisertib’s ability to inhibit both mTORC1 and mTORC2 makes it a promising candidate for cancer therapy, as it can potentially overcome resistance mechanisms associated with single-complex inhibitors .

特性

IUPAC Name |

5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLDXIAOMVERTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401022538 | |

| Record name | Sapanisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224844-38-5 | |

| Record name | 3-(2-Amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224844-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapanisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224844385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapanisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sapanisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPANISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGH0DF1U03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of Sapanisertib?

A1: Sapanisertib is a potent and selective inhibitor of both mTORC1 and mTORC2 complexes of mechanistic target of rapamycin (mTOR). [, ]

Q2: How does Sapanisertib interact with its target?

A2: Sapanisertib binds to the ATP-binding site of mTOR kinase, inhibiting the activity of both mTORC1 and mTORC2 complexes. [, ] Unlike allosteric mTORC1 inhibitors like rapamycin, Sapanisertib achieves complete inhibition of mTORC1, blocking phosphorylation of both S6K1 and 4EBP1. []

Q3: Does Sapanisertib affect other signaling pathways?

A4: Yes, in addition to its primary effects on the mTOR pathway, Sapanisertib has been shown to disrupt the NRF2-mediated stress response, leading to a pro-death phenotype in certain cancer cells. [, ] It can also modulate Wnt5a signaling, impacting processes like epithelial-mesenchymal transition and fibrosis. []

Q4: How does the inhibition of both mTORC1 and mTORC2 contribute to Sapanisertib's antitumor activity?

A5: Inhibiting both mTORC1 and mTORC2 may lead to more effective suppression of tumor growth compared to selective mTORC1 inhibitors. This is because mTORC2 inhibition can block feedback loops that activate AKT, potentially overcoming resistance mechanisms associated with mTORC1 inhibition alone. [, ]

Q5: What types of cancers have shown sensitivity to Sapanisertib in preclinical studies?

A5: Preclinical studies have demonstrated the antitumor activity of Sapanisertib in various cancer types, including:

- Glioblastoma [, , ]

- Pancreatic neuroendocrine tumors (PNET) [, ]

- Mucosal melanoma [, ]

- Breast cancer [, , ]

- Atypical teratoid rhabdoid tumors (AT/RT) [, ]

- Renal cell carcinoma [, ]

Q6: Are there specific genetic alterations that might predict response to Sapanisertib?

A6: While Sapanisertib has shown activity across a range of genetic backgrounds, preclinical and clinical evidence suggests potential associations between response and:

- PTEN mutations: Sapanisertib demonstrated promising activity in patients with PTEN-mutated cancers, particularly in preclinical models of glioblastoma and breast cancer. [, , ]

- AKT/mTOR pathway alterations: Clinical trials have observed responses in patients with tumors harboring alterations in the AKT/mTOR pathway, including AKT1 mutations. [, ]

- NF1 loss: In glioblastoma models, NF1 loss appears to sensitize cells to combined MEK and mTOR inhibition, suggesting potential for enhanced Sapanisertib efficacy in this context. [, ]

Q7: What are the key findings from clinical trials investigating Sapanisertib in cancer patients?

A7: Clinical trials have explored Sapanisertib as monotherapy and in combination with other agents across various cancers. Key observations include:

- Modest single-agent activity: As a single agent, Sapanisertib demonstrated limited efficacy in patients with refractory metastatic renal cell carcinoma (mRCC), regardless of mTOR pathway alterations. [] Similar results were seen in relapsed/refractory acute lymphoblastic leukemia (ALL). []

- Promising activity in combination: Combining Sapanisertib with other targeted agents, such as MEK inhibitors or endocrine therapies, has shown promising activity in certain settings, including glioblastoma, breast cancer, and PNET. [, , , , ]

- Manageable safety profile: While generally well-tolerated, Sapanisertib can cause side effects such as nausea, fatigue, hyperglycemia, and rash. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)